N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of complex benzamide derivatives often involves multi-step reactions and the use of various reagents and catalysts. For instance, the synthesis of N-(5-(4-methylbenzoyl)-2-oxo-4-(4-methylphenyl)pyrimidine-1(2H)-yl)-4-methylbenzamide was achieved through a series of reactions characterized by IR, Raman, and NMR spectral data . Similarly, novel benzamide derivatives were synthesized using a one-pot three-component synthesis in an ionic liquid medium, which provided advantages such as good yields and mild reaction conditions . Another example
Scientific Research Applications
Crystal Structure and Stability
The study by Vangala et al. (2013) explores the formation of molecular complexes involving an antibacterial agent, nitrofurantoin, and various pyridyl bases, including 4-aminobenzamide. This research highlights the structural analysis and thermal stability of solvates and co-crystal solvates, providing insights into the potential for creating new solid forms of active pharmaceutical ingredients (APIs) through co-crystal solvation. This approach can enhance the pharmaceutical properties of APIs, such as solubility and stability, which are critical for drug development (Vangala, Chow, & Tan, 2013).
Conformational Studies
Forbes et al. (2001) delve into the conformational behavior of a related compound, N-(pyrimidin-2-yl)pentafluorobenzamide, demonstrating its cis amide bond stabilization in the solid state. This research sheds light on the conformational flexibility and solvation effects of related compounds, offering a foundational understanding of molecular conformations that can be applied to similar chemical entities. Understanding these conformational dynamics is crucial for rational drug design, affecting the bioavailability and target specificity of potential pharmaceuticals (Forbes, Beatty, & Smith, 2001).
Antimicrobial Activity
Bondock et al. (2008) report on the synthesis and antimicrobial evaluation of new heterocyclic compounds incorporating an antipyrine moiety, which is structurally related to the specified chemical. Their work highlights the potential of these synthesized compounds in offering new avenues for developing antimicrobial agents. This research underlines the importance of heterocyclic chemistry in discovering novel compounds with potential therapeutic applications, particularly in addressing the challenge of antibiotic resistance (Bondock, Rabie, Etman, & Fadda, 2008).
Anticancer Activity
Abdellatif et al. (2014) explore the synthesis and anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, providing a basis for the potential anticancer applications of related chemical structures. Their findings indicate significant inhibitory effects on the MCF-7 human breast adenocarcinoma cell line, emphasizing the role of pyrimidinone derivatives in developing new anticancer agents. This line of research is critical for expanding the arsenal of anticancer drugs, especially those targeting specific cancer cell lines with high efficacy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Future Directions
properties
IUPAC Name |
N-(2,9-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O4/c1-10-5-4-8-20-15(10)18-11(2)14(17(20)23)19-16(22)12-6-3-7-13(9-12)21(24)25/h3-9H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOODTNWSBBQJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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